10-Bromo-7H-benzo[c]carbazole-d6
Description
10-Bromo-7H-benzo[c]carbazole-d6 (C₁₆H₄D₆BrN) is a deuterated derivative of 10-Bromo-7H-benzo[c]carbazole (C₁₆H₁₀BrN), a brominated carbazole compound. The non-deuterated parent compound has a molecular weight of 296.16 g/mol, a melting point of 127–131°C, and purity ≥98% (GC) . The deuterated variant, with six deuterium atoms replacing hydrogen, exhibits a higher molecular weight (302.20 g/mol) . Both compounds are critical intermediates in organic electronics, particularly in perovskite solar cells (PSCs), where they serve as hole transport layers (HTLs) due to their tunable HOMO levels and solubility in green solvents .
Properties
Molecular Formula |
C₁₆H₄D₆BrN |
|---|---|
Molecular Weight |
302.2 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
1.1. Building Block for Organic Synthesis
10-Bromo-7H-benzo[c]carbazole-d6 serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it useful for creating more complex molecular architectures. For example, the compound has been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form biaryl compounds and other derivatives .
1.2. Fluorescent Materials
Due to its unique electronic properties, this compound is used in the development of fluorescent materials. The compound's ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Material Science
2.1. Organic Electronics
The compound's properties make it a candidate for use in organic electronics, particularly in the fabrication of organic semiconductors. Its structural features contribute to charge transport properties essential for devices such as field-effect transistors (FETs) and photovoltaic cells .
2.2. Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that incorporating this compound into polymers can improve their performance in high-temperature applications .
Biological Research
3.1. Anticancer Activity
Recent studies have suggested that derivatives of carbazole compounds exhibit anticancer properties. The brominated form, including this compound, has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
3.2. Fluorescent Probes
In biological imaging, the fluorescent properties of this compound make it a valuable tool for developing fluorescent probes for cellular imaging techniques. These probes can help visualize cellular processes and track biomolecular interactions in real-time .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Bromination Effects
- 5-Bromo-7H-benzo[c]carbazole (CAS 131409-18-2): This structural isomer differs in bromine substitution at the 5-position instead of the 10-position. While its molecular weight (296.16 g/mol) and formula (C₁₆H₁₀BrN) match the non-deuterated parent compound, the altered bromine position likely reduces dipole moments and solubility compared to 10-Bromo-7H-benzo[c]carbazole, impacting charge transport efficiency in optoelectronic applications .
- 3-Bromocarbazole Derivatives : Synthesized via N-bromosuccinimide bromination, these derivatives (e.g., 3-bromo-9-hexylcarbazole) exhibit modified alkyl chains that enhance solubility but may compromise thermal stability compared to the rigid benzo[c]carbazole backbone .
Deuterated vs. Non-Deuterated Forms
Deuteration enhances metabolic stability and reduces hydrogen-related degradation in pharmaceuticals but may slightly alter electronic properties due to isotopic mass effects .
Functional Derivatives in Optoelectronics
- BCBBr-C4PA : A derivative of 10-Bromo-7H-benzo[c]carbazole with a phosphonic acid tail, BCBBr-C4PA (4-(10-bromo-7H-benzo[c]carbazol-7-yl)butyl)phosphonic acid) exhibits a lower HOMO energy level (-5.42 eV) compared to the parent compound, reducing energy offsets with perovskite valence bands. This enhances charge transfer efficiency, achieving a power conversion efficiency (PCE) of 18.63% in wide-bandgap perovskite solar cells .
- Benzodithiazine Brominated Compounds : For example, Compound 10 (C₁₇H₁₅BrClN₃O₄S₂) and Compound 11 (C₁₆H₁₂BrCl₂N₃O₃S₂) feature bromine in aromatic rings but differ in solubility and melting points (>300°C). Their rigid heterocyclic structures limit applicability in solution-processed devices compared to carbazole derivatives .
Key Research Findings and Performance Metrics
Electronic and Solubility Properties
BCBBr-C4PA’s asymmetric design and bromination strategy improve solubility without sacrificing dipole moments, making it superior for scalable solar cell fabrication .
Preparation Methods
Bromination of Benzo[c]carbazole
The non-deuterated precursor, 10-Bromo-7H-benzo[c]carbazole (C₁₆H₁₀BrN), is typically synthesized via electrophilic aromatic bromination. A reported procedure involves refluxing benzo[c]carbazole with bromine (Br₂) in dichloromethane (DCM) and ethyl alcohol. The bromine atom selectively substitutes at the 10-position due to the electron-rich nature of the carbazole ring.
Reaction Conditions:
Palladium-Catalyzed Coupling Reactions
Alternative routes employ palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling between 7H-benzo[c]carbazole-10-boronic acid and aryl bromides has been reported. However, this method is less common for introducing bromine directly.
Deuteration Strategies
Post-Synthetic Isotopic Exchange
Deuterium can be introduced into pre-synthesized 10-Bromo-7H-benzo[c]carbazole via acid- or base-catalyzed H/D exchange.
Acid-Catalyzed Exchange
-
Conditions: D₂SO₄ (deuterated sulfuric acid), D₂O, 100°C, 24 hours
-
Mechanism: Protons at activated positions (ortho to nitrogen) undergo exchange with deuterium due to the acidic environment.
-
Limitations: Incomplete deuteration at non-activated positions; requires purification via recrystallization.
Base-Catalyzed Exchange
Stepwise Synthesis Using Deuterated Precursors
A more controlled approach involves synthesizing the deuterated scaffold from deuterated starting materials.
Deuterated Indole Synthesis
-
Step 1: Synthesis of 1,2,3,4,5,6-hexadeuterioindole via H/D exchange in D₂O with Pd/C catalysis.
-
Step 2: Cyclization with deuterated 1,3-diketones and malononitrile in DMSO-d₆ at 240°C for 2 hours.
-
Catalyst: AC-SO₃H (sulfonated amorphous carbon), which enhances intramolecular cyclization without isotopic scrambling.
Bromination of Deuterated Intermediate
Catalytic Systems and Optimization
Role of AC-SO₃H Catalyst
The sulfonated carbon catalyst (AC-SO₃H) provides acidic sites (4.606 mmol g⁻¹ total acidity) critical for cyclization and deuteration. Compared to traditional catalysts like SiO₂-H₂SO₄ (40% yield), AC-SO₃H achieves higher yields (73%) due to its porous structure and stability under high-temperature conditions.
Catalyst Performance Comparison
| Catalyst | Total Acidity (mmol g⁻¹) | Yield (%) |
|---|---|---|
| AC-SO₃H | 4.606 | 73 |
| SiO₂-H₂SO₄ | 2.110 | 40 |
| BAIL gel | 3.890 | 64 |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethyl acetate/n-hexane (7:3 v/v), yielding crystals with >99% isotopic purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 10-Bromo-7H-benzo[c]carbazole derivatives, and how can isotopic labeling (e.g., deuterium) be incorporated?
- Methodology :
- Direct Bromination : Use N-bromosuccinimide (NBS) in polar solvents like DMF under controlled temperatures (0°C to room temperature) to brominate carbazole precursors. For deuterated analogs, replace protic solvents with deuterated equivalents (e.g., DMF-d7) and use deuterated reagents .
- Alkylation : Post-bromination, alkylation with bromoalkanes (e.g., 1-bromohexane) in aqueous NaOH with phase-transfer catalysts like tetrabutylammonium iodide (TBAI) ensures regioselectivity. Isotopic labeling may require deuterated alkyl halides .
- Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (>98% by GC). Confirm deuteration via mass spectrometry or -NMR .
Q. How can researchers validate the purity and structural integrity of 10-Bromo-7H-benzo[c]carbazole-d6?
- Methodology :
- Chromatography : GC or HPLC with UV detection monitors purity (>98% threshold). Deuterated compounds may exhibit retention time shifts due to isotopic effects .
- Spectroscopy : -NMR (absence of proton signals in deuterated regions) and -NMR confirm substitution patterns. FT-IR identifies functional groups (e.g., C-Br stretching at ~500 cm) .
- Melting Point Analysis : Compare observed values (e.g., 127–133°C) with literature. Discrepancies >2°C suggest impurities; repeat recrystallization or use differential scanning calorimetry (DSC) for validation .
Advanced Research Questions
Q. How do electronic substituents (e.g., bromine) influence the photophysical properties of carbazole derivatives, and what experimental designs can quantify these effects?
- Methodology :
- Electrochemical Studies : Cyclic voltammetry (CV) measures oxidation/reduction potentials. Bromine’s electron-withdrawing effect lowers HOMO levels, altering charge transport properties .
- UV-Vis/PL Spectroscopy : Compare absorption/emission spectra of brominated vs. non-brominated analogs. Solvatochromic shifts in polar solvents indicate intramolecular charge transfer .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict orbital energies and transition states. Validate against experimental data to resolve contradictions in reported bandgap values .
Q. What strategies resolve contradictions in reported melting points or spectral data for 10-Bromo-7H-benzo[c]carbazole derivatives?
- Methodology :
- Data Triangulation : Cross-reference multiple sources (e.g., PubChem, Reaxys) and prioritize peer-reviewed journals over vendor catalogs. For example, TCI America reports 129°C , while independent studies cite 131–133°C .
- Reproducibility Tests : Synthesize the compound using literature protocols (e.g., ) and compare results. Use DSC for high-resolution thermal analysis .
- Error Analysis : Consider solvent polarity during recrystallization (e.g., ethanol vs. ethyl acetate) and hygroscopicity, which may skew melting points.
Q. How can isotopic labeling (deuteration) impact the reactivity of 10-Bromo-7H-benzo[c]carbazole in cross-coupling reactions?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds in Suzuki-Miyaura couplings. Deuterium at reactive sites (e.g., C-H positions) may slow transmetalation steps .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl(PPh)) for tolerance to deuterated substrates. Monitor deuteration retention post-reaction via LC-MS .
- Mechanistic Probes : Use isotopic labeling to trace regioselectivity in electrophilic substitutions (e.g., bromination) via -NMR or isotopic scrambling studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
